4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine
CAS No.: 1823188-21-1
Cat. No.: VC2900041
Molecular Formula: C10H3ClF5N3
Molecular Weight: 295.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823188-21-1 |
|---|---|
| Molecular Formula | C10H3ClF5N3 |
| Molecular Weight | 295.59 g/mol |
| IUPAC Name | 4-chloro-5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
| Standard InChI | InChI=1S/C10H3ClF5N3/c11-8-6(13)3-18-9(19-8)7-5(12)1-4(2-17-7)10(14,15)16/h1-3H |
| Standard InChI Key | LJNUTWSIEAPQEQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)C2=NC=C(C(=N2)Cl)F)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1F)C2=NC=C(C(=N2)Cl)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Basic Identification Parameters
4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core connected to a substituted pyridine ring. The compound is registered with the CAS number 1823188-21-1 and possesses a molecular formula of C₁₀H₃ClF₅N₃ . Its structure comprises a pyrimidine ring with chloro and fluoro substituents linked to a pyridine ring bearing fluoro and trifluoromethyl groups. The compound contains multiple electron-withdrawing groups that significantly influence its chemical reactivity and potential applications in various fields.
Nomenclature and Identification Codes
The compound is officially known by its IUPAC name 4-chloro-5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine . It is also identified through various database entries and identifiers that facilitate its tracking in chemical repositories and literature. The compound has been assigned multiple synonyms and catalog identifiers, including starbld0045754, AKOS030246018, and GS-1208 .
Table 1: Identification Parameters of 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine
| Parameter | Value |
|---|---|
| CAS Number | 1823188-21-1 |
| Molecular Formula | C₁₀H₃ClF₅N₃ |
| IUPAC Name | 4-chloro-5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
| PubChem CID | 103596064 |
| InChI | InChI=1S/C10H3ClF5N3/c11-8-6(13)3-18-9(19-8)7-5(12)1-4(2-17-7)10(14,15)16 |
| InChIKey | LJNUTWSIEAPQEQ-UHFFFAOYSA-N |
Physical and Chemical Properties
Structural Characteristics
The compound consists of two main heterocyclic components: a pyrimidine ring and a pyridine ring. The pyrimidine ring bears a chlorine atom at position 4 and a fluorine atom at position 5, while the pyridine ring contains a fluorine atom at position 3 and a trifluoromethyl group at position 5. The two rings are connected through a C-C bond between position 2 of the pyrimidine and position 2 of the pyridine. This biaryl structure confers specific conformational properties that may influence the compound's interactions with biological targets.
Synthesis and Related Compounds
Structural Analogues and Related Compounds
Several structural analogues of the target compound have been identified and studied. One such analogue is 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine (CAS: 1823182-26-8), which shares the basic pyrimidine-pyridine scaffold but features additional methyl substitution and different halogen positioning. Another related compound is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8), which contains the same substituted pyridine moiety found in the target compound .
Table 2: Comparison of 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine with Structural Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine | 1823188-21-1 | C₁₀H₃ClF₅N₃ | 295.59 |
| 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine | 1823182-26-8 | C₁₁H₅Cl₂F₄N₃ | 326.07 |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C₆H₂ClF₄N | Not specified |
Analytical Methods and Characterization
Spectroscopic Identification
The structural confirmation of 4-Chloro-5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for characterizing this compound, with the expected complex splitting patterns due to the multiple fluorine atoms. Mass spectrometry would provide molecular weight confirmation, while infrared spectroscopy could identify key functional groups.
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